Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
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Overview
Description
Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a complex organic compound that features a benzyl group, a benzyloxycarbonyl-protected amino group, and a dimethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common approach might include:
Formation of the benzyloxycarbonyl-protected amino group: This can be achieved by reacting an amino acid derivative with benzyl chloroformate under basic conditions.
Introduction of the dimethoxyphosphoryl group: This step might involve the reaction of a suitable precursor with dimethyl phosphite in the presence of a catalyst.
Final coupling: The protected amino acid derivative can then be coupled with benzyl bromide or a similar reagent to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Use of high-purity reagents: .
Optimization of temperature and pH: .
Employment of continuous flow reactors: for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Benzaldehyde, benzoic acid.
Reduction products: Free amino group derivatives.
Substitution products: Various phosphonate esters.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and delivery systems.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modifying their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-amino-2-(dimethoxyphosphoryl)acetate: Lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl-protected amino acids: Similar protective group but different side chains.
Dimethoxyphosphoryl derivatives: Similar phosphoryl group but different core structures.
Uniqueness
Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is unique due to the combination of its protective group, benzyl group, and phosphoryl group, which can confer specific reactivity and stability properties.
Properties
IUPAC Name |
benzyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO7P/c1-24-28(23,25-2)17(18(21)26-13-15-9-5-3-6-10-15)20-19(22)27-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCBNCREFVUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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